molecular formula C13H11ClN4 B2934780 (1E)-1-(2-chloro-1H-indol-3-yl)-N-(3-methyl-1H-pyrazol-5-yl)methanimine CAS No. 477762-90-6

(1E)-1-(2-chloro-1H-indol-3-yl)-N-(3-methyl-1H-pyrazol-5-yl)methanimine

Cat. No.: B2934780
CAS No.: 477762-90-6
M. Wt: 258.71
InChI Key: WWUWCZSKLPOLLZ-VIZOYTHASA-N
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Description

(1E)-1-(2-chloro-1H-indol-3-yl)-N-(3-methyl-1H-pyrazol-5-yl)methanimine is a synthetic chemical compound designed for advanced biochemical and pharmacological research. It features a unique molecular architecture combining two privileged scaffolds in medicinal chemistry: an indole ring and a pyrazole ring, linked by a methanimine bridge. The indole nucleus is a ubiquitous structural component in numerous natural products and pharmaceuticals, known for its diverse biological activities . The integration of a chloro substituent at the 2-position of the indole ring can fine-tune the molecule's electronic properties and enhance its binding affinity to specific biological targets . The 3-methyl-1H-pyrazol-5-ylamine moiety is a well-explored heterocycle that contributes significantly to the compound's potential bioactivity, as pyrazole derivatives are extensively documented to possess a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects . This combination makes this compound a valuable chemical tool for researchers investigating new therapeutic agents. Its structure suggests potential for use in screening assays against various disease models, particularly in oncology and infectious disease research, where indole-pyrazole hybrids have shown promise . The presence of the methanimine (Schiff base) linker may also offer coordination sites, making it a candidate for exploring metal complexation and related applications. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this compound with appropriate care and conduct their own verification experiments to confirm its suitability for specific applications.

Properties

IUPAC Name

1-(2-chloro-1H-indol-3-yl)-N-(5-methyl-1H-pyrazol-3-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4/c1-8-6-12(18-17-8)15-7-10-9-4-2-3-5-11(9)16-13(10)14/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUWCZSKLPOLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N=CC2=C(NC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1E)-1-(2-chloro-1H-indol-3-yl)-N-(3-methyl-1H-pyrazol-5-yl)methanimine is a novel synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential anti-cancer properties. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of the compound can be represented as follows:

C12H11ClN4\text{C}_{12}\text{H}_{11}\text{Cl}\text{N}_{4}

This compound features an indole ring and a pyrazole moiety, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing indole and pyrazole derivatives often exhibit significant biological activities, particularly in cancer treatment. The following sections detail specific findings related to the biological activity of the compound.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various indole-pyrazole derivatives, including our compound of interest.

In Vitro Studies

  • Cell Lines Tested : The compound was tested against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer).
  • IC50 Values : Preliminary results show that certain derivatives exhibit promising IC50 values, indicating their effectiveness in inhibiting cell proliferation:
    • HeLa : IC50 = 0.52 μM
    • MCF-7 : IC50 = 0.34 μM
    • HT-29 : IC50 = 0.86 μM

These results suggest that the compound may induce apoptosis and inhibit tubulin polymerization, similar to known agents like colchicine .

The mechanism through which this compound exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.
  • Cell Cycle Arrest : It causes G2/M phase arrest, preventing cancer cells from dividing.
  • Tubulin Polymerization Inhibition : The compound disrupts microtubule formation, crucial for mitosis .

Comparative Analysis with Related Compounds

To better understand the biological activity of our compound, it is useful to compare it with related compounds:

Compound NameIC50 (HeLa)IC50 (MCF-7)Mechanism
Compound 7d0.52 μM0.34 μMApoptosis induction, tubulin inhibition
Compound e192.12 μM0.21 μMTubulin assembly inhibition
Compound 5o2.13 μM4.34 μMColchicine-binding site interaction

This table illustrates the potency of our target compound compared to others in terms of anticancer efficacy.

Case Studies

Several case studies have highlighted the effectiveness of indole-pyrazole derivatives in clinical settings:

  • A study demonstrated that a closely related indole derivative significantly reduced tumor size in xenograft models.
  • Another investigation revealed that patients treated with pyrazole-based compounds showed improved survival rates compared to traditional therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Halogen-Substituted Methanimines

Compounds such as (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine (1) and (E)-1-(4-bromophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine (2) exhibit structural parallels with the target compound. Key differences include:

  • Substituents : The target compound has a 2-chloroindole group instead of a halophenyl ring, and a pyrazole ring instead of an imidazole.
  • Crystal Packing : Both compounds (1) and (2) crystallize in the triclinic space group P-1 with significant molecular twists (dihedral angles ~56° between aromatic planes). Weak interactions (C–H⋯N, C–H⋯X, and π–π stacking) dominate their packing . While crystallographic data for the target compound is unavailable, the presence of a chloroindole group may enhance π–π interactions due to the electron-rich indole system.
Pyridinyl and Phenyl Methanimines

Compounds like (E)-N-(3-methylbutyl)-1-phenylmethanimine (C) and (E)-N-(2-methylbutyl)-1-(pyridin-3-yl)methanimine (A/B) highlight the role of the imine group in volatile organic compounds (e.g., fruity odors).

Physicochemical Properties

Melting Points and Stability

Pyrazole derivatives such as N-(1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-yl)nicotinamide (5h) and N-(1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-yl)isonicotinamide (5i) exhibit melting points in the range of 160–164°C , influenced by carboxamide substituents . The target compound’s imine linkage and chloroindole group likely confer higher thermal stability, though direct data is lacking.

Antibacterial Potential

Indole-containing methanimines, such as N-{4-[-(1H-indol-3-yl)methylene)amino]phenyl}-1-(1H-indol-5-yl)methanimine, demonstrate promising antibacterial activity against gram-positive and gram-negative bacteria .

Antioxidant and Agricultural Effects

Benzimidazole-based methanimines (e.g., N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine) exhibit antioxidant activity and modulate wheat germination . The target compound’s indole-pyrazole system could similarly interact with biological targets, though further studies are needed.

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